molecular formula C10H12O2 B1345737 2,5-Dimethylphenyl acetate CAS No. 877-48-5

2,5-Dimethylphenyl acetate

Cat. No.: B1345737
CAS No.: 877-48-5
M. Wt: 164.2 g/mol
InChI Key: SBOSLJVYJPZJNH-UHFFFAOYSA-N
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Description

2,5-Dimethylphenyl acetate, also known as 2,5-Xylyl acetate, is an organic compound with the molecular formula C10H12O2. It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by an acetate group. This compound is known for its aromatic properties and is used in various chemical applications.

Scientific Research Applications

2,5-Dimethylphenyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a model compound in studies of enzyme-catalyzed ester hydrolysis.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the manufacture of fragrances, flavors, and as a solvent in various industrial processes.

Future Directions

The future directions for “2,5-Dimethylphenyl acetate” could involve its use in the synthesis of new compounds with potential applications in various fields. For instance, N-2,5-Dimethylphenylthioureido Acid Derivatives have been explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethylphenyl acetate can be synthesized through the esterification of 2,5-dimethylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of advanced catalysts and controlled reaction environments to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylphenyl acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.

Major Products

    Oxidation: 2,5-Dimethylbenzoic acid.

    Reduction: 2,5-Dimethylphenyl alcohol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,5-Dimethylphenyl acetate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The acetate group is cleaved, releasing acetic acid and the corresponding phenol. This reaction is facilitated by esterases and other hydrolytic enzymes, which play a crucial role in its metabolism and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylphenyl acetate
  • 2,6-Dimethylphenyl acetate
  • 3,5-Dimethylphenyl acetate

Comparison

2,5-Dimethylphenyl acetate is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications where other isomers may not be as effective.

Properties

IUPAC Name

(2,5-dimethylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O2/c1-7-4-5-8(2)10(6-7)12-9(3)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOSLJVYJPZJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236568
Record name 2,5-Xylyl acetate
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

877-48-5
Record name Phenol, 2,5-dimethyl-, 1-acetate
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Record name 2,5-Xylyl acetate
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Record name 2,5-Xylyl acetate
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Record name 2,5-xylyl acetate
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Record name 2,5-XYLYL ACETATE
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Synthesis routes and methods I

Procedure details

xylene, 390 mls of potassium acetate, 0.6 M acetic acid and 0.87 g of palladium catalyst on carbon (10% Pd) are electrolyzed in a cell without diaphragm having a graphite anode (area 140 cm2), steel cathode, magnetic stirrer and water jacket. The electrolysis is carried out at 18° C. with a current of 1.40 A. After the flow of 4 F/mol of electricity, the content of the cell is filtered and extracted with dichloromethane. The organic phase is washed with a solution of NaHCO3 and dried over MgSO4. After having distilled off the solvent under atmospherical pressure, the liquid is transferred into a microdistillation apparatus in which 4.30 g of unreacted p.xylene are recovered together with 3.41 g of pure 2,5-dimethylphenyl acetate. The molar values of the yield of current and the stoichiometric yields relative to the synthesis of 2,5-dimethylphenyl acetate from p.xylene are thus 12.8% and 51.3%, respectively.
Quantity
0 (± 1) mol
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reactant
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Name
potassium acetate
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390 mL
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reactant
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graphite
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steel
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0.87 g
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Synthesis routes and methods II

Procedure details

At 0° C., to a mixture of 2,5-dimethylphenol 20 g and chloroform 150 ml was added acetyl chloride 15 g and triethylamine 49 g. The resulting mixture was raised to room temperature and was stirred for four hours. Then, the reaction mixture was extracted with chloroform. The organic layer was washed with water and was dried over anhydrous magnesium sulfate, and was then concentrated under reduced pressure. The resulting residue was subjected to a silica gel column chromatography to give acetic acid 2,5-dimethylphenyl ester 24 g.
Quantity
20 g
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reactant
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150 mL
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reactant
Reaction Step One
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15 g
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reactant
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49 g
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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